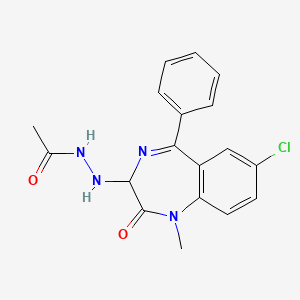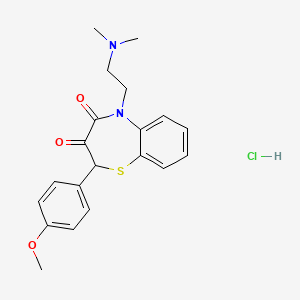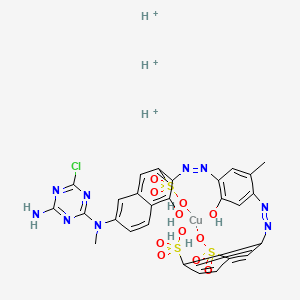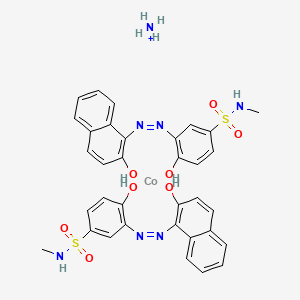
Ammonium bis(4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)-N-methylbenzenesulphonamidato(2-))cobaltate(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium bis(4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)-N-methylbenzenesulphonamidato(2-))cobaltate(1-) is a complex chemical compound known for its unique structure and properties This compound is characterized by the presence of cobalt in its coordination sphere, along with azo and sulphonamide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ammonium bis(4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)-N-methylbenzenesulphonamidato(2-))cobaltate(1-) typically involves the reaction of cobalt salts with azo compounds and sulphonamides under controlled conditions. The reaction is usually carried out in an aqueous medium, with the pH adjusted to facilitate the formation of the desired complex. The reaction conditions, such as temperature, concentration, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications. Quality control measures are implemented to ensure the consistency and quality of the compound produced.
化学反応の分析
Types of Reactions
Ammonium bis(4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)-N-methylbenzenesulphonamidato(2-))cobaltate(1-) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of cobalt.
Reduction: Reduction reactions can alter the oxidation state of cobalt, affecting the overall properties of the compound.
Substitution: The azo and sulphonamide groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may result in the formation of cobalt(III) complexes, while reduction may yield cobalt(II) derivatives. Substitution reactions can lead to the formation of new azo or sulphonamide derivatives with modified properties.
科学的研究の応用
Ammonium bis(4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)-N-methylbenzenesulphonamidato(2-))cobaltate(1-) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a catalyst in various chemical reactions, including organic synthesis and polymerization processes.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in medical applications, including drug development and diagnostic tools.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its unique color properties and stability.
作用機序
The mechanism of action of ammonium bis(4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)-N-methylbenzenesulphonamidato(2-))cobaltate(1-) involves its interaction with molecular targets and pathways in biological systems. The cobalt center plays a crucial role in mediating these interactions, which can lead to various biological effects. The azo and sulphonamide groups also contribute to the compound’s activity by participating in specific chemical reactions and binding interactions.
類似化合物との比較
Similar Compounds
- Ammonium bis(4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)benzenesulphonamidato(2-))cobaltate(1-)
- Ammonium bis(4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)-N-ethylbenzenesulphonamidato(2-))cobaltate(1-)
- Ammonium bis(4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)-N-propylbenzenesulphonamidato(2-))cobaltate(1-)
Uniqueness
Ammonium bis(4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)-N-methylbenzenesulphonamidato(2-))cobaltate(1-) is unique due to its specific combination of functional groups and the presence of cobalt. This unique structure imparts distinct chemical and physical properties, making it suitable for a wide range of applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be leveraged in various scientific and industrial contexts.
特性
CAS番号 |
83847-06-7 |
|---|---|
分子式 |
C34H34CoN7O8S2+ |
分子量 |
791.7 g/mol |
IUPAC名 |
azanium;cobalt;4-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]-N-methylbenzenesulfonamide |
InChI |
InChI=1S/2C17H15N3O4S.Co.H3N/c2*1-18-25(23,24)12-7-9-15(21)14(10-12)19-20-17-13-5-3-2-4-11(13)6-8-16(17)22;;/h2*2-10,18,21-22H,1H3;;1H3/p+1 |
InChIキー |
DBRFVSBUVUUPKE-UHFFFAOYSA-O |
正規SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)O)N=NC2=C(C=CC3=CC=CC=C32)O.CNS(=O)(=O)C1=CC(=C(C=C1)O)N=NC2=C(C=CC3=CC=CC=C32)O.[NH4+].[Co] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



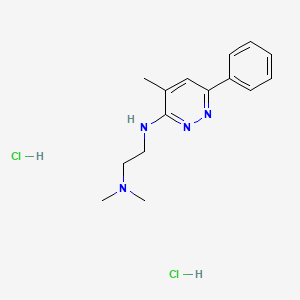
![N,N-dimethyl-2-[1-(2-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid](/img/structure/B12761419.png)
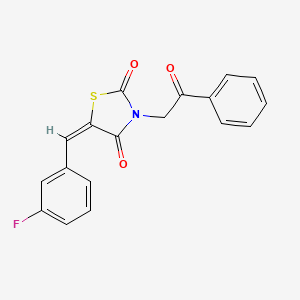

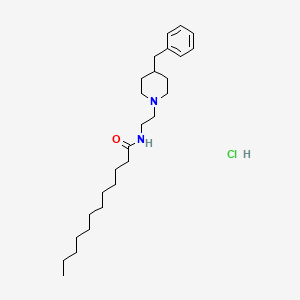
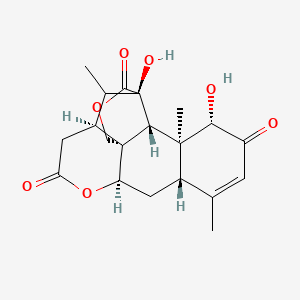
![9-Octadecenamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-, (9Z)-](/img/structure/B12761453.png)
![4-[2-(2-tert-butyl-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl)ethyl]morpholine;dihydrochloride](/img/structure/B12761460.png)
